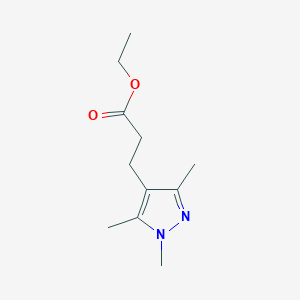

ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate

Description

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole derivative featuring a propanoate ester group and three methyl substituents on the pyrazole ring (positions 1, 3, and 5). Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.

Properties

IUPAC Name |

ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZUSJYSGYITDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One common method includes the use of vitamin B1 as a catalyst, which facilitates the reaction under mild conditions without the need for metal catalysts or harsh reagents . The reaction conditions are generally simple, involving the mixing of reactants in a suitable solvent, followed by heating to promote cyclization and formation of the pyrazole ring.

Chemical Reactions Analysis

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

3-(1-Ethyl-3,5-Dimethyl-1H-Pyrazol-4-yl)Propanoic Acid

- Molecular Formula : C₁₀H₁₆N₂O₂

- Molecular Weight : 196.25 g/mol

- Key Differences :

- Functional Group : The carboxylic acid group replaces the ethyl ester, altering solubility and reactivity. The acid form is polar and can participate in hydrogen bonding, while the ester is more lipophilic.

- Pyrazole Substituents : The 1-position substituent is ethyl (vs. methyl in the target compound), introducing steric and electronic variations.

- Applications : Carboxylic acid derivatives are common in drug development (e.g., as pharmacophores or metal-chelating agents), whereas the ester form may serve as a prodrug or synthetic intermediate .

Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (Compound 11b)

- Molecular Formula : C₂₀H₂₀N₆O₄

- Molecular Weight : 408.41 g/mol

- Pyrazole Substituents: The pyrazole ring has 3-hydroxy and 5-amino groups, contrasting with the methyl groups in the target compound.

- Synthesis: Prepared via reflux with ethyl cyanoacetate and triethylamine, suggesting a multicomponent reaction pathway distinct from the target compound’s likely alkylation/esterification route .

Coumarin- and Pyrimidinone-Functionalized Pyrazole Derivatives (e.g., Compound 4i)

- Example Structure: Combines pyrazole with coumarin and pyrimidinone moieties .

- Functionality: The target compound lacks such aromatic systems, prioritizing simplicity and steric accessibility.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Pyrazole Substituents | Functional Group | Key Properties |

|---|---|---|---|---|---|

| Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate | C₁₁H₁₈N₂O₂ | 210.27 (calculated) | 1-, 3-, 5-methyl | Ethyl ester | High lipophilicity |

| 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | C₁₀H₁₆N₂O₂ | 196.25 | 1-ethyl, 3,5-dimethyl | Carboxylic acid | Polar, acidic |

| Compound 11b (Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate) | C₂₀H₂₀N₆O₄ | 408.41 | 3-hydroxy, 5-amino | Ester, cyano, phenyl | Multi-functional, polar |

Biological Activity

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of the Compound

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is characterized by an ethyl ester group and a propanoate chain attached to a pyrazole ring with three methyl substitutions. Pyrazoles are known for their versatility in medicinal chemistry due to their unique structural properties. The compound's IUPAC name is ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate with the chemical formula and CAS number 957043-25-3.

Target and Mode of Action

Research indicates that ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate exhibits significant antileishmanial and antimalarial activities. It likely interferes with the life cycles of Leishmania and Plasmodium species by disrupting essential biochemical pathways necessary for their survival. A molecular simulation study suggested that similar compounds fit well into the lmptr1 pocket (active site), characterized by lower binding free energy, indicating potential efficacy against these pathogens.

Biochemical Pathways

The compound's action results in the inhibition of growth and proliferation of targeted parasitic species. This inhibition is crucial for developing treatments against diseases caused by these pathogens, such as malaria and leishmaniasis.

Antimicrobial Properties

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate has demonstrated antimicrobial properties in various studies. Pyrazole derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal effects .

Anticancer Potential

Recent research has highlighted the potential anticancer properties of pyrazole derivatives. Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate could serve as a lead compound for developing new anticancer agents due to its structural characteristics that allow it to interact with multiple biological targets .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate possesses unique properties compared to other pyrazole derivatives. The following table summarizes key differences:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate | Ethyl ester and propanoate groups | Antimalarial and antileishmanial |

| 1,3-dimethylpyrazole | Lacks ester groups | Limited biological activity |

| 3,5-dimethyl-1-phenylpyrazole | Contains a phenyl group instead of ester groups | Anticancer properties |

Case Study 1: Antimalarial Activity

A study conducted on various pyrazole derivatives found that ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate exhibited potent activity against Plasmodium falciparum, showing IC50 values comparable to established antimalarial drugs. The compound's ability to inhibit parasite growth was attributed to its interaction with specific enzymes critical for the parasite's metabolism .

Case Study 2: Antileishmanial Efficacy

In another study focusing on leishmaniasis treatment, ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate was effective against Leishmania donovani. The research demonstrated that the compound significantly reduced parasite load in infected macrophages compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.